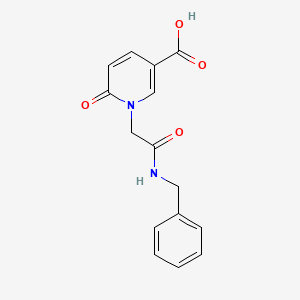

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid

CAS No.: 1039898-52-6

Cat. No.: VC2626890

Molecular Formula: C15H14N2O4

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1039898-52-6 |

|---|---|

| Molecular Formula | C15H14N2O4 |

| Molecular Weight | 286.28 g/mol |

| IUPAC Name | 1-[2-(benzylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H14N2O4/c18-13(16-8-11-4-2-1-3-5-11)10-17-9-12(15(20)21)6-7-14(17)19/h1-7,9H,8,10H2,(H,16,18)(H,20,21) |

| Standard InChI Key | IUERQWHAXWLZOQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid has a molecular formula of C15H14N2O4 and a calculated molecular weight of 286.28 g/mol . The structure features a partially reduced pyridine ring (dihydropyridine) with a carbonyl group at position 6, creating the 6-oxo functionality. At position 3, the compound bears a carboxylic acid group, while position 1 is substituted with a benzylcarbamoyl-methyl group.

This compound is registered in chemical databases with the CAS number 1039898-52-6, providing a unique identifier for laboratory and research purposes . The structural features of this compound can be visualized as a central dihydropyridine ring with three key functional groups: the carbonyl at position 6, the carboxylic acid at position 3, and the complex benzylcarbamoyl-methyl substituent at position 1.

Physical and Chemical Properties

The physical and chemical properties of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid are crucial for understanding its behavior in various environments and applications. Based on available data and structural analysis, the following properties can be outlined:

The carboxylic acid functionality contributes to the compound's acidic nature, while the amide groups provide hydrogen bonding capabilities. These properties influence its solubility profile and potential interactions with biological targets.

Structural Comparison with Similar Compounds

Comparing 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid with structurally related compounds helps elucidate its unique characteristics:

The structural similarities between these compounds suggest potential overlap in synthetic methods and applications, though their biological activities may differ significantly due to the varying functional groups and heterocyclic cores.

Synthesis Methods

Reaction Mechanisms and Conditions

The key reactions in synthesizing 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid involve several mechanistic pathways:

-

N-Alkylation: The introduction of the benzylcarbamoyl-methyl group at the N-1 position likely proceeds through an SN2 mechanism, requiring:

-

A suitable leaving group on the alkylating agent

-

Basic conditions to facilitate nucleophilic attack by the pyridine nitrogen

-

Temperatures typically between 50-80°C

-

Reaction times of 6-24 hours depending on reactivity

-

-

Functional Group Transformations: The carboxylic acid at position 3 might be introduced through oxidation of a precursor group or hydrolysis of an ester, requiring:

-

Oxidizing agents (if starting from an alcohol or aldehyde)

-

Acidic or basic hydrolysis conditions (if starting from an ester)

-

Controlled temperature to prevent side reactions

-

The selection of reaction conditions significantly impacts yield and purity, with temperature, solvent polarity, and reaction time being critical parameters for optimization.

Purification and Characterization

After synthesis, 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:

| Purification Technique | Application | Advantages |

|---|---|---|

| Column Chromatography | Separation of structurally similar compounds | High resolution; scalable |

| Recrystallization | Final purification step | Simple; provides high purity crystals |

| Preparative HPLC | Purification of complex mixtures | High selectivity; automation capability |

Characterization of the purified compound typically employs:

-

NMR spectroscopy (¹H and ¹³C)

-

Mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis

-

X-ray crystallography (if crystals are obtained)

These analytical methods confirm the structure, purity, and identity of the synthesized compound before its application in further studies.

Chemical Reactivity

Reactivity Profile

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid contains several reactive functional groups that determine its chemical behavior. The compound's reactivity centers include:

-

Carboxylic Acid Group: The carboxylic acid at position 3 can undergo typical reactions including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to alcohols

-

Decarboxylation under specific conditions

-

-

Dihydropyridine Core: The partially reduced pyridine ring offers:

-

Potential for oxidation to fully aromatic pyridine

-

Susceptibility to nucleophilic attack at specific positions

-

Regioselective electrophilic substitution reactions

-

-

Benzylcarbamoyl Group: This substituent provides:

-

Additional amide functionality for hydrogen bonding

-

Potential for N-dealkylation under specific conditions

-

Conformational flexibility affecting molecular interactions

-

The compound's reactivity is influenced by the electronic effects of these functional groups, creating sites of varying electron density that direct chemical transformations.

Common Chemical Transformations

Several chemical transformations can be performed on 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid to create derivatives with modified properties:

| Transformation | Reagents | Products | Potential Applications |

|---|---|---|---|

| Esterification | ROH, H+ or SOCl2 then ROH | Corresponding esters | Prodrug development; solubility modification |

| Amidation | Amine, coupling agent (EDC/HATU) | Amide derivatives | Enhanced binding to biological targets |

| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives | Modified hydrogen bonding capacity |

| Oxidation | Oxidizing agents (KMnO4, H2O2) | Oxidized heterocyclic products | Altered electronic properties |

These transformations provide access to a library of related compounds with potentially diverse biological activities and physicochemical properties, expanding the utility of the parent structure in medicinal chemistry and materials science.

Structure-Reactivity Relationships

The reactivity of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is influenced by the electronic and steric effects of its substituents. Understanding these relationships helps predict reaction outcomes and optimize synthetic strategies:

-

Electronic Effects: The carbonyl at position 6 withdraws electron density from the ring, activating specific positions toward nucleophilic attack while deactivating others toward electrophilic substitution.

-

Steric Considerations: The bulky benzylcarbamoyl-methyl group at position 1 creates steric hindrance that can affect the approach of reagents, potentially reducing reaction rates at nearby positions.

-

Hydrogen Bonding: The amide and carboxylic acid functionalities participate in hydrogen bonding, which can influence reaction pathways by stabilizing transition states or intermediates.

These structure-reactivity relationships guide the development of selective transformations and help explain the compound's behavior under various reaction conditions.

Applications in Research and Development

Medicinal Chemistry Applications

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid and structurally related compounds have potential applications in medicinal chemistry based on their structural features:

-

Drug Development: The compound's balanced lipophilicity and hydrophilicity, coupled with hydrogen bonding capabilities, make it a candidate for drug development programs. Similar dihydropyridine structures have shown promise as:

-

Calcium channel modulators

-

Enzyme inhibitors

-

Anti-inflammatory agents

-

Antioxidants

-

-

Scaffold Modification: The compound serves as a versatile scaffold for medicinal chemistry, with multiple modification points:

-

Carboxylic acid group for linking to targeting moieties

-

N-substituent for modulating pharmacokinetic properties

-

Ring positions for introducing additional functional groups

-

The potential therapeutic applications of this compound class are supported by studies on related compounds showing anticancer and anti-inflammatory properties, though specific data for this exact compound is limited.

Use as Synthetic Intermediate

1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid serves as a valuable building block in organic synthesis:

-

Library Synthesis: The compound can be used to generate diverse chemical libraries for high-throughput screening, with modifications primarily at:

-

The carboxylic acid position

-

The dihydropyridine ring

-

The benzyl group of the benzylcarbamoyl moiety

-

-

Total Synthesis: As an intermediate in multi-step syntheses, this compound contributes to the construction of more complex heterocyclic systems with potential biological activity.

-

Fragment-Based Drug Design: The molecular structure can serve as a fragment for building larger molecules with specific pharmacophore characteristics, leveraging its rigid core and functional group diversity.

These synthetic applications highlight the compound's utility beyond its direct biological activities, positioning it as a valuable chemical tool in medicinal chemistry research.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid and related compounds help identify key structural features for biological activity:

| Structural Feature | Potential Biological Impact | Evidence from Related Compounds |

|---|---|---|

| Dihydropyridine core | Interaction with enzyme binding pockets; potential redox activity | Similar dihydropyridine structures show enzyme inhibitory effects |

| Carboxylic acid at position 3 | Formation of salt bridges with basic amino acid residues in target proteins | Carboxylic acid-containing heterocycles demonstrate enhanced target binding |

| Benzylcarbamoyl substituent | Hydrophobic interactions with protein binding sites; potential π-stacking | Related compounds with aromatic substituents show increased binding affinity |

These SAR insights guide the rational design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties, accelerating the drug discovery process.

Biological Activity

Pharmacological Properties

While specific pharmacological data for 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid is limited in the search results, its structural features suggest potential biological activities that merit investigation:

-

Enzyme Inhibition: The compound's structural characteristics align with known pharmacophores for several enzyme classes, suggesting potential inhibitory activity against:

-

Proteases

-

Kinases

-

Hydrolases

-

Oxidoreductases

-

-

Receptor Interactions: The presence of multiple hydrogen bond donors and acceptors, along with aromatic systems, indicates potential for interactions with:

-

G-protein coupled receptors

-

Nuclear receptors

-

Ion channels

-

-

Cellular Effects: Related dihydropyridine compounds have demonstrated effects on:

-

Cell proliferation pathways

-

Inflammatory signaling cascades

-

Calcium homeostasis

-

While direct experimental data is needed to confirm these potential activities, the structural relationship to compounds with established biological effects provides a foundation for targeted investigations.

Structure-Based Biological Interactions

The molecular features of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid influence its interactions with biological targets through specific binding modes:

-

Hydrogen Bonding Network: The carboxylic acid and amide groups form hydrogen bonds with complementary groups in protein binding sites, contributing to binding affinity and specificity.

-

Hydrophobic Interactions: The benzyl group engages in hydrophobic interactions within nonpolar pockets of target proteins, stabilizing the compound-protein complex.

-

π-Stacking: The aromatic rings can participate in π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in binding sites.

-

Electrostatic Interactions: The partially negative carboxylate oxygen atoms can form salt bridges with positively charged amino acid residues.

These interaction patterns suggest potential binding modes that could be explored through molecular docking studies and structural biology techniques to identify optimal targets for this compound.

| Therapeutic Area | Potential Mechanism | Rationale |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes or cytokine production | Related dihydropyridines show anti-inflammatory effects in preclinical models |

| Anticancer | Modulation of cell proliferation pathways; enzyme inhibition | Similar heterocyclic compounds exhibit antiproliferative activity |

| Cardiovascular | Calcium channel modulation | Dihydropyridine structure relates to known calcium channel blockers |

| Neurological | Interaction with CNS receptors or transporters | Heterocyclic amides show activity in neurological models |

While these applications require experimental validation, they represent promising directions for future research into the therapeutic potential of this compound and its derivatives.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

Aromatic protons from the benzyl group (δ 7.2-7.4 ppm)

-

Pyridine ring protons (δ 6.0-8.5 ppm)

-

Methylene protons adjacent to nitrogen (δ 4.0-4.5 ppm)

-

Amide NH proton (δ 6.5-8.0 ppm, broad)

-

Carboxylic acid proton (δ 10-13 ppm, broad)

-

-

¹³C NMR would display signals for:

-

Carbonyl carbons (δ 160-175 ppm)

-

Aromatic carbons (δ 120-140 ppm)

-

Methylene carbon (δ 40-50 ppm)

-

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for:

-

O-H stretching of carboxylic acid (3200-2800 cm⁻¹, broad)

-

C=O stretching of carboxylic acid (1700-1725 cm⁻¹)

-

C=O stretching of amide (1630-1690 cm⁻¹)

-

N-H stretching of amide (3300-3500 cm⁻¹)

-

C=C stretching of aromatic rings (1450-1600 cm⁻¹)

-

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 286 [M]⁺

-

Fragmentation pattern showing loss of carboxylic acid group

-

Characteristic benzyl fragment at m/z 91

-

These spectroscopic features provide a fingerprint for confirming the structure and purity of the compound.

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis and purification of 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid:

| Technique | Application | Typical Conditions |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment; quantitative analysis | Column: C18 reversed-phase; Mobile phase: acetonitrile/water gradient with 0.1% formic acid; Detection: UV at 254-280 nm |

| Thin-Layer Chromatography (TLC) | Reaction monitoring; preliminary purity check | Stationary phase: silica gel; Mobile phase: ethyl acetate/hexane or methanol/dichloromethane mixtures; Visualization: UV light and/or ninhydrin stain |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Column: DB-5 or similar; Temperature program: 100-250°C; Detector: FID or MS |

These chromatographic methods provide complementary information about the compound's identity, purity, and stability, supporting both research and quality control applications.

X-ray Crystallography

X-ray crystallography offers definitive structural information about 1-(Benzylcarbamoyl-methyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid when suitable crystals can be obtained:

-

Crystal Parameters: The compound likely crystallizes in a monoclinic or triclinic system, with unit cell parameters dependent on crystallization conditions.

-

Molecular Conformation: X-ray analysis would reveal:

-

Exact bond lengths and angles

-

Dihedral angles between the pyridine ring and substituents

-

Hydrogen bonding networks in the crystal lattice

-

Preferred conformation of the benzylcarbamoyl group

-

-

Intermolecular Interactions: Crystal packing would demonstrate:

-

π-stacking between aromatic rings

-

Hydrogen bonding patterns between carboxylic acid and amide groups

-

Potential solvent inclusion in crystal structures

-

This structural information is invaluable for understanding the compound's three-dimensional architecture, which influences its biological activity and physicochemical properties.

| Storage Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (refrigerated) | Minimizes potential degradation reactions |

| Container | Tightly closed, amber glass | Protects from light and moisture |

| Atmosphere | Under inert gas (optional) | Prevents oxidation of sensitive functional groups |

| Humidity | Low humidity environment | Reduces risk of hydrolysis of amide bonds |

Stability considerations include:

-

Potential hydrolysis of the amide bond under acidic or basic conditions

-

Oxidation sensitivity of the dihydropyridine ring

-

Photochemical reactivity in solution

-

Long-term shelf life expectancy of 2-3 years under recommended storage conditions

These stability parameters inform appropriate handling and storage protocols for research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume